molecular formula C19H34O4 B14321774 Methyl 7,12-dioxooctadecanoate CAS No. 110187-13-8

Methyl 7,12-dioxooctadecanoate

Cat. No.: B14321774
CAS No.: 110187-13-8
M. Wt: 326.5 g/mol
InChI Key: UAJNUYDNMGQMAS-UHFFFAOYSA-N
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Description

Methyl 7,12-dioxooctadecanoate is a synthetic fatty acid methyl ester characterized by two ketone functional groups at the 7th and 12th positions of an 18-carbon chain. Diketo esters like these are often intermediates in organic synthesis, particularly in cyclization reactions or as precursors for bioactive molecules .

Properties

CAS No.

110187-13-8

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 7,12-dioxooctadecanoate

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-12-17(20)14-10-11-15-18(21)13-8-6-9-16-19(22)23-2/h3-16H2,1-2H3

InChI Key

UAJNUYDNMGQMAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCC(=O)CCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7,12-dioxooctadecanoate can be synthesized through the ring-opening reaction of epoxidized methyl oleate using a bismuth(III) trifluoromethanesulfonate catalyst . The reaction involves the use of dimethyl sulfoxide as an oxygen atom donor and to maintain the catalyst in its active form. Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce the diketone .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic systems to transform methyl oleate into long-chain keto and diketo derivatives. The process is designed to maximize the incorporation of reagents into the final product and to use renewable materials whenever practical .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,12-dioxooctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or further oxidized compounds.

Scientific Research Applications

Methyl 7,12-dioxooctadecanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7,12-dioxooctadecanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s keto groups can participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The position and spacing of ketone groups significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Ketone Positions Chain Length Key Reactivity/Applications Reference
Methyl 7,12-dioxooctadecanoate 7, 12 C18 Hypothesized to form larger cyclic products -
Methyl 9,10-dioxooctadecanoate 9, 10 C18 Forms oxathiolanes with β-mercaptoethanol
Methyl 10,12-dioxooctadecanoate 10, 12 C18 Synthesized via NaNH₂-assisted condensation (37% yield)
Methyl 3,5-dioxooctadecanoate 3, 5 C18 Used in hydroxyalkylpyrone synthesis
2-Oxooctadecanoic acid (IV) 2 C18 No reaction with β-mercaptoethanol

Key Observations :

  • This suggests that adjacent diketones facilitate cyclization .
  • Spacing : Compounds with spaced keto groups (e.g., 7,12 or 10,12) may favor larger cyclic products or linear transformations, depending on reaction conditions.

Physicochemical Properties

While direct data for this compound is unavailable, analogs suggest:

  • Melting/Boiling Points: Higher than mono-keto esters (e.g., Methyl dodecanoate, m.p. 5.2°C, b.p. 267°C) due to increased polarity .
  • Solubility: Likely low in water but soluble in organic solvents like dichloromethane or methanol, as seen in synthesis protocols .

Reactivity and Stability

  • Cyclization: Methyl 9,10-dioxooctadecanoate forms oxathiolanes, while this compound may require longer linkers or modified reagents for cyclization due to its keto group spacing .
  • Stability : Diketo esters are generally stable under dry, inert conditions but may degrade under strong acids/bases or prolonged UV exposure, as inferred from safety protocols for similar esters .

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